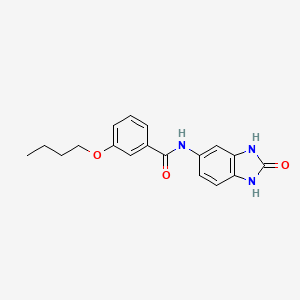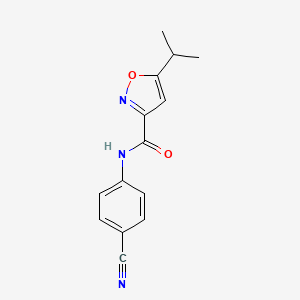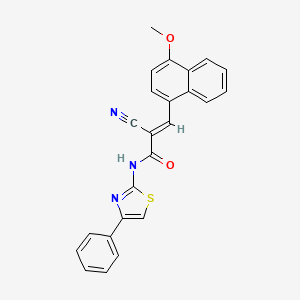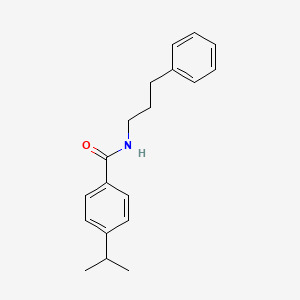
3-butoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide
説明
"3-butoxy-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide" is a compound with potential applications in various fields due to its unique chemical structure and properties. Its synthesis and analysis are critical for understanding its potential uses and behaviors in different environments.
Synthesis Analysis
The synthesis of compounds related to "this compound" typically involves multi-step reactions starting from commercially available raw materials. Key steps include ring closing, reduction, and acylation reactions, yielding products characterized by NMR, MS, and other spectroscopic methods to confirm their structures (H. Bin, 2015).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been extensively studied, with compounds synthesized bearing various substituents. These structures are confirmed through detailed spectral analysis, including FT-IR, NMR, and MS, ensuring the desired compound formation and structural integrity (S. Sondhi et al., 2006).
Chemical Reactions and Properties
Benzimidazole compounds undergo various chemical reactions, including condensation with different derivatives to form Schiff's bases, not leading to imidazole derivatives. These reactions are pivotal for synthesizing a wide range of compounds with potential biological activities (S. Sondhi et al., 2006).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of benzimidazole derivatives can significantly vary based on their specific structural features. These properties are crucial for determining the compound's suitability for various applications, including its behavior in biological systems (J. Mikroyannidis, 1996).
Chemical Properties Analysis
The chemical properties of "this compound" and related compounds are influenced by their functional groups and overall molecular structure. These properties determine the compound's reactivity, stability, and interactions with various substrates, crucial for their potential applications in different fields (J. R. Angulo-Cornejo et al., 2000).
科学的研究の応用
Antitumor Effects
The synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide has shown potential antitumor effects alongside excellent bioactivities. The compound was synthesized through key reactions including ring-closing, reduction, and acylation, achieving over 30% overall yields. Its structure was confirmed through NMR and MS analyses, indicating its compatibility with intended structural characteristics (H. Bin, 2015).
Polymer Solubility and Hydrophilicity
Aromatic polyamides and polyimides containing benzimidazole pendent groups were synthesized and characterized, revealing improved solubility and hydrophilicity compared to unmodified polymers. These polymers showed better dissolution in polar aprotic solvents and certain acids, with modifications leading to amorphous structures, lower glass transition temperatures, and thermal stability (J. Mikroyannidis, 1996).
Structural Characterization
The structural characterization of a new dioxamic acid derivative, involving benzimidazole, provided insights into its chemical properties through both experimental and theoretical methodologies. This work offers a deep dive into the compound's structure, showcasing its potential for further scientific exploration (G. P. Souza et al., 2012).
Photophysical Properties
Research into ESIPT-inspired 2-substituted benzimidazole fluorescent derivatives explored their absorption-emission properties affected by solvent polarity. These compounds demonstrated single absorption and dual emission characteristics, offering a basis for potential applications in sensing and imaging technologies (Vikas Padalkar et al., 2011).
特性
IUPAC Name |
3-butoxy-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-3-9-24-14-6-4-5-12(10-14)17(22)19-13-7-8-15-16(11-13)21-18(23)20-15/h4-8,10-11H,2-3,9H2,1H3,(H,19,22)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPLOTHCIMUCTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(3-fluoro-4-methylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4630698.png)

![N-[2-(mesityloxy)ethyl]-2-methoxy-4-(methylthio)benzamide](/img/structure/B4630707.png)

![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4630726.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B4630738.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(phenylthio)methyl]benzamide](/img/structure/B4630745.png)

![1-(2,3-dichlorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4630753.png)
![1-(1-adamantyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4630765.png)

![3-amino-4,6-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4630776.png)
![2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4630780.png)